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4-(3-Aminophenyl)-2-methylphenol Documentation Hub

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  • Product: 4-(3-Aminophenyl)-2-methylphenol
  • CAS: 1261975-44-3

Core Science & Biosynthesis

Foundational

A-Comprehensive-Technical-Guide-to-Differentiating-4-3-aminophenyl-2-methylphenol-and-4-amino-2-methylphenol-Structure-Properties-and-Analytical-Characterization

Abstract In the fields of chemical synthesis, materials science, and drug development, precise molecular identification is paramount. Compounds with superficially similar names can possess vastly different structural, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of chemical synthesis, materials science, and drug development, precise molecular identification is paramount. Compounds with superficially similar names can possess vastly different structural, chemical, and functional properties. This technical guide provides an in-depth comparative analysis of two such molecules: 4-(3-aminophenyl)-2-methylphenol and 4-amino-2-methylphenol. We will dissect their fundamental structural distinctions, compare their physicochemical properties, elucidate their divergent synthetic pathways, and provide robust analytical protocols for their unambiguous differentiation. This whitepaper is intended for researchers, chemists, and quality control professionals who require a definitive understanding of these two distinct chemical entities.

Introduction: The Critical Need for Precise Chemical Identity

Aminophenols are a vital class of organic compounds, serving as foundational building blocks in numerous industries, from pharmaceuticals to high-performance polymers and dyes.[1] Their utility stems from the dual reactivity of the amino and hydroxyl functional groups. However, the nomenclature of complex organic molecules can sometimes lead to potential ambiguity. This guide addresses the significant differences between two specific compounds: the simple substituted phenol, 4-amino-2-methylphenol, and the more complex biphenyl derivative, 4-(3-aminophenyl)-2-methylphenol. Misidentification of these compounds could lead to failed syntheses, unpredictable material properties, and invalid biological assays. This document serves as a definitive resource to ensure their correct identification and application.

The Fundamental Structural Distinction: Monocyclic vs. Bicyclic Systems

The most critical difference lies in their core carbon skeletons. 4-amino-2-methylphenol is a monocyclic aromatic compound, where a single phenol ring is substituted with amino and methyl groups. In contrast, 4-(3-aminophenyl)-2-methylphenol is a bicyclic (specifically, a biphenyl) derivative. It consists of two directly connected phenyl rings, one of which bears the hydroxyl and methyl groups, while the other carries the amino group.

This structural divergence is the primary determinant of the significant differences in their chemical, physical, and functional properties.

Caption: Fundamental structural difference between the two compounds.

Comparative Physicochemical Properties

The addition of an entire aminophenyl group results in a significant increase in molecular weight and changes in physical properties such as melting point and polarity. The biphenyl structure is more rigid and has a larger surface area, which typically leads to a higher melting point and different solubility characteristics.

Property4-amino-2-methylphenol4-(3-aminophenyl)-2-methylphenol
IUPAC Name 4-amino-2-methylphenol[2]4-(3-aminophenyl)-2-methylphenol
Synonyms 4-Amino-o-cresol[3]3'-Amino-3-methyl-[1,1'-biphenyl]-4-ol
CAS Number 2835-96-3[2][3][4][5][6]1334503-42-8 (Example, may vary)
Molecular Formula C₇H₉NO[3][4]C₁₃H₁₃NO
Molecular Weight 123.15 g/mol [3]199.25 g/mol
Appearance White to greyish or brown crystalline powderExpected to be a solid, likely off-white to tan
Melting Point (°C) 174-176[7]Not widely reported, expected to be higher
Calculated LogP 1.28[4]~2.9 (Estimated)

Note: Data for 4-(3-aminophenyl)-2-methylphenol is less common in public databases and some values are estimated based on its structure.

Synthesis Pathways: A Tale of Two Strategies

The causality behind the synthesis of each compound is dictated by its core structure. 4-amino-2-methylphenol is typically formed through functional group manipulation on a single aromatic ring, whereas 4-(3-aminophenyl)-2-methylphenol requires a more advanced carbon-carbon bond-forming strategy to link two separate aromatic rings.

Synthesis of 4-amino-2-methylphenol

A common and efficient laboratory and industrial synthesis involves a two-step process starting from m-cresol (3-methylphenol):

  • Nitrosation: m-cresol is reacted with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to selectively install a nitroso group at the para position, yielding 4-nitroso-3-methylphenol.

  • Reduction: The nitroso group is then reduced to an amino group using a suitable reducing agent, such as sodium dithionite or catalytic hydrogenation, to yield the final product.[8]

Synthesis of 4-(3-aminophenyl)-2-methylphenol

The construction of the C-C bond between the two phenyl rings is the key challenge. The most logical and versatile approach is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[9][10]

  • Starting Materials: One would typically start with a halogenated 2-methylphenol derivative (e.g., 4-bromo-2-methylphenol) and a protected aminophenylboronic acid (e.g., 3-(Boc-amino)phenylboronic acid). The Boc protecting group on the amine is crucial to prevent side reactions.

  • Coupling: These two fragments are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the biphenyl linkage.

  • Deprotection: The Boc protecting group is removed under acidic conditions to reveal the free amine, yielding the final product.

Caption: Contrasting synthetic strategies for the two aminophenols.

Analytical Differentiation: A Practical Guide

Unambiguous differentiation in a laboratory setting is essential. The choice of analytical technique is driven by the fundamental structural differences. A multi-technique approach provides a self-validating system for identification.

Spectroscopic Analysis
  • Mass Spectrometry (MS): This is the most direct and definitive technique. The molecular weight difference is substantial. Electron Ionization (EI) mass spectrometry will show distinct molecular ion peaks (M⁺).

    • 4-amino-2-methylphenol: Expected M⁺ at m/z = 123.

    • 4-(3-aminophenyl)-2-methylphenol: Expected M⁺ at m/z = 199. The fragmentation patterns will also be significantly different, with the biphenyl compound potentially showing fragments corresponding to the loss of one of the rings.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide conclusive structural evidence.

    • ¹H NMR: The biphenyl derivative will have a much more complex aromatic region (typically 6.5-8.0 ppm) with more protons and potentially intricate splitting patterns due to coupling across the two rings. The monocyclic compound will show a simpler set of signals for the three protons on its single aromatic ring.

    • ¹³C NMR: 4-amino-2-methylphenol will exhibit 7 distinct carbon signals. 4-(3-aminophenyl)-2-methylphenol will show up to 13 signals, providing clear evidence of the more complex carbon skeleton. The study of substituted biphenyls by NMR often reveals insights into the torsion angle between the rings.[13][14][15]

Chromatographic Separation

The difference in polarity, as indicated by the calculated LogP values, allows for straightforward separation using High-Performance Liquid Chromatography (HPLC). The biphenyl compound is significantly less polar and will be retained longer on a reversed-phase column.

Analytical_Workflow cluster_hplc Chromatographic Separation cluster_spec Spectroscopic Confirmation start Unknown Sample (Mixture or Single Analyte) hplc Reversed-Phase HPLC (C18 Column) start->hplc ms Mass Spectrometry (ESI-MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr peak1 Early Eluting Peak (More Polar) hplc->peak1 4-amino-2-methylphenol peak2 Late Eluting Peak (Less Polar) hplc->peak2 4-(3-aminophenyl)-2- methylphenol ms_res m/z = 123 or 199? ms->ms_res nmr_res Simple or Complex Aromatic Signals? nmr->nmr_res end Unambiguous Identification ms_res->end nmr_res->end

Caption: Integrated analytical workflow for sample identification.

Experimental Protocol: HPLC Method Development for Separation

This protocol outlines a self-validating system for separating the two compounds.

  • Objective: To achieve baseline separation (Resolution > 2.0) between 4-amino-2-methylphenol and 4-(3-aminophenyl)-2-methylphenol.

  • Instrumentation & Consumables:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Standard solutions of each compound (~100 µg/mL in 50:50 Acetonitrile:Water).

  • Methodology:

    • Step 1 (Scouting Gradient): Run a fast linear gradient to determine the approximate elution conditions.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Detection Wavelength: 254 nm.

      • Gradient: 10% B to 90% B over 10 minutes.

      • Causality: This quickly establishes the retention behavior. 4-amino-2-methylphenol is expected to elute much earlier than the more hydrophobic biphenyl derivative.[16][17]

    • Step 2 (Isocratic Method Development): Based on the retention times from the scouting run, calculate an approximate isocratic mobile phase composition. For example, if the biphenyl compound elutes at 60% B, start with an isocratic run at 50% B.

    • Step 3 (Optimization): Adjust the percentage of Acetonitrile (Mobile Phase B) to optimize the retention and separation.

      • If peaks elute too quickly, decrease %B.

      • If retention times are too long, increase %B.

      • Trustworthiness: The significant difference in polarity should allow for a robust separation window, making the method reliable and easy to validate.[18][19]

    • Step 4 (Validation): Confirm the identity of each peak by injecting individual standards and comparing retention times.

Applications and Functional Implications

The structural differences directly translate to distinct applications.

  • 4-amino-2-methylphenol: Due to its relatively simple structure and reactive handles, it is widely used as an intermediate. Its primary applications are in the manufacturing of hair dyes and as a component in some photographic developers.[1][20]

  • 4-(3-aminophenyl)-2-methylphenol: The presence of the rigid biphenyl core makes this molecule a candidate for more specialized applications.[21] It could serve as a monomer for high-performance polymers (e.g., polyimides or polyamides) where thermal stability and rigidity are desired. In drug discovery, the biphenyl scaffold is a common feature in pharmacologically active molecules, and this compound could serve as a valuable, complex building block for creating new chemical entities.

Safety and Handling

While both are aminophenol derivatives, their safety profiles should be considered distinct until proven otherwise. Always consult the specific Safety Data Sheet (SDS) for each compound.

  • 4-amino-2-methylphenol: Classified as harmful if swallowed, causes serious eye damage, and may cause allergic or respiratory sensitization.[22] Standard personal protective equipment (gloves, safety glasses, lab coat) is required.

  • 4-(3-aminophenyl)-2-methylphenol: A specific SDS is not widely available. However, based on its structure as an aromatic amine and a phenol, it should be handled with care. It should be assumed to be an irritant and potentially harmful until toxicological data is available. Handle in a well-ventilated area or fume hood.

Conclusion

While their names share some lexical similarity, 4-(3-aminophenyl)-2-methylphenol and 4-amino-2-methylphenol are fundamentally different molecules. The former is a complex biphenyl derivative requiring multi-step synthesis involving C-C bond formation, while the latter is a simple substituted phenol made via standard functional group transformations. These structural differences manifest in distinct physicochemical properties, synthetic routes, and potential applications. For any researcher, scientist, or drug development professional, the ability to distinguish them using the robust analytical techniques outlined in this guide—primarily mass spectrometry, NMR, and HPLC—is a critical component of ensuring scientific integrity and achieving successful research outcomes.

References

  • Lesovoy, D., et al. (2007). Torsion sensitivity in NMR of aligned molecules: study on various substituted biphenyls. Magnetic Resonance in Chemistry. Available at: [Link]

  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals. Available at: [Link]

  • Bockova, J., et al. (2019). Mapping the complex metastable fragmentation pathways of excited 3-aminophenol+. International Journal of Mass Spectrometry. Available at: [Link]

  • Angene Chemical. (n.d.). Phenol, 4-amino-2-methyl-. angenechemical.com. Available at: [Link]

  • NIST. (n.d.). 4-Aminophenol, TMS derivative. NIST WebBook. Available at: [Link]

  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]

  • ResearchGate. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. Available at: [Link]

  • IRJET. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology. Available at: [Link]

  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]

  • PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science. Available at: [Link]

  • CPAChem. (2019). Safety data sheet - 4-Methylphenol. CPAChem. Available at: [Link]

  • ConnectSci. (n.d.). N.M.R. spectra and stereochemistry of the bipyridyls. I. Unsubstituted bridged biquaternary 2,2. ConnectSci. Available at: [Link]

  • LCGC. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]

  • ACS Publications. (2002). Dynamic NMR Study of the Rotation around “Biphenyl-Type” Bonds in Polycyclic Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol. PubChem. Available at: [Link]

  • US EPA. (2023). Phenol, 4-amino-2-methyl- - Substance Details. Substance Registry Services. Available at: [Link]

  • ResearchGate. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Scilit. (n.d.). Use of an Aqueous Micellar Mobile Phase for Separation of Phenols and Polynuclear Aromatic Hydrocarbons via HPLC. Scilit. Available at: [Link]

  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. cir-safety.org. Available at: [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol. Google Patents.
  • Frontiers. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Chemical Synthesis Database. (2025). 4-amino-2-chloro-3-methylphenol. Chemical Synthesis Database. Available at: [Link]

  • MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Available at: [Link]

  • PubMed Central (PMC). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available at: [Link]

  • LCGC International. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-2-METHYLPHENOL. Matrix Fine Chemicals. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-m-cresol. PubChem. Available at: [Link]

  • Google Patents. (n.d.). JP2012062252A - Method for producing 4-amino-m-cresol. Google Patents.
  • PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to 4-Aryl-o-Cresol Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 4-aryl-o-cresol scaffold is an emerging pharmacophore with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-aryl-o-cresol scaffold is an emerging pharmacophore with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds. By integrating established synthetic methodologies with findings from diverse biological screenings of related cresol derivatives, this document aims to equip researchers with the foundational knowledge and practical insights necessary to explore and exploit the therapeutic potential of 4-aryl-o-cresol derivatives. We will delve into the rationale behind synthetic strategies, critically analyze the existing, albeit nascent, biological data, and propose future directions for the development of novel therapeutics based on this versatile molecular framework.

Introduction: The Strategic Value of the 4-Aryl-o-Cresol Moiety

The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a highly effective strategy. The o-cresol (2-methylphenol) core, a simple phenolic compound, has long been recognized for its diverse biological properties, including antimicrobial and antioxidant activities.[1][2] However, the strategic introduction of an aryl substituent at the 4-position of the o-cresol ring system dramatically increases its structural complexity and potential for nuanced biological interactions. This arylation creates a biaryl structure that can explore larger and more complex binding pockets in target proteins, potentially leading to enhanced potency and selectivity. This guide will illuminate the path from synthesis to biological evaluation of these intriguing molecules.

Synthetic Strategies: Accessing the 4-Aryl-o-Cresol Core

The efficient and versatile synthesis of 4-aryl-o-cresol derivatives is paramount for their exploration as potential drug candidates. The most logical and widely applicable approach for constructing the C-C bond between the o-cresol backbone and the appended aryl ring is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, broad substrate scope, and tolerance of a wide array of functional groups, making it ideal for medicinal chemistry applications.[6]

Retrosynthetic Analysis

A retrosynthetic analysis of the target 4-aryl-o-cresol scaffold reveals two primary disconnection approaches, both converging on the Suzuki-Miyaura coupling as the key bond-forming step.

G cluster_0 Disconnection Approach A cluster_1 Disconnection Approach B Target 4-Aryl-o-cresol Suzuki_A Pd Catalyst, Base Target->Suzuki_A Suzuki Coupling Suzuki_B Pd Catalyst, Base Target->Suzuki_B Suzuki Coupling ArylBoronicAcid Aryl Boronic Acid / Ester BromoCresol 4-Bromo-o-cresol Suzuki_A->ArylBoronicAcid Suzuki_A->BromoCresol CresolBoronicAcid o-Cresol-4-boronic Acid / Ester ArylHalide Aryl Halide (Br, I) Suzuki_B->CresolBoronicAcid Suzuki_B->ArylHalide

Caption: Retrosynthetic analysis of 4-aryl-o-cresol derivatives.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the synthesis of 4-aryl-o-cresol derivatives via Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • 4-Bromo-o-cresol (or corresponding boronic acid/ester)

  • Aryl boronic acid (or corresponding aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-o-cresol (1.0 eq), the aryl boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-o-cresol derivative.

Biological Activities and Therapeutic Potential

While the body of literature specifically focused on 4-aryl-o-cresol derivatives is still developing, the known biological activities of various cresol and biaryl compounds provide a strong foundation for predicting their therapeutic potential.

Antimicrobial and Antifungal Activity

Phenolic compounds, including o-cresol and its derivatives, are known for their antimicrobial properties.[1][2] The introduction of an aryl substituent at the 4-position can be hypothesized to enhance this activity through several mechanisms:

  • Increased Lipophilicity: The aryl group can increase the overall lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

  • Expanded Target Interaction: The biaryl scaffold can engage in additional hydrophobic and π-stacking interactions with microbial enzymes or structural proteins, leading to enhanced inhibition.

  • Modulation of Redox Properties: The electronic nature of the substituent on the appended aryl ring can influence the redox potential of the phenolic hydroxyl group, potentially impacting its ability to generate reactive oxygen species (ROS) or interfere with microbial redox homeostasis.

Studies on related phenolic compounds have demonstrated promising antifungal activity against a range of pathogenic fungi.[7][8][9][10] It is plausible that 4-aryl-o-cresol derivatives could exhibit potent antifungal effects, warranting their investigation against clinically relevant fungal strains.

Antioxidant and Anti-inflammatory Activity

The phenolic hydroxyl group is a key determinant of the antioxidant activity of cresol derivatives.[11][12][13] These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions. The introduction of an aryl group at the 4-position can modulate this activity. Electron-donating substituents on the aryl ring would be expected to increase the electron density of the phenolic oxygen, facilitating hydrogen atom donation and enhancing antioxidant capacity. Conversely, electron-withdrawing groups might decrease this activity.

Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative damage, 4-aryl-o-cresol derivatives may also exert anti-inflammatory effects. This dual activity is highly desirable in the treatment of a wide range of chronic diseases.

Cytotoxic and Anticancer Activity

The cytotoxic potential of phenolic compounds against various cancer cell lines has been documented.[14][15][16] The mechanism of action often involves the induction of apoptosis through the generation of ROS or the inhibition of key signaling pathways involved in cell proliferation and survival. The 4-aryl-o-cresol scaffold offers opportunities to design selective anticancer agents. The aryl substituent can be tailored to target specific binding sites on oncogenic proteins, potentially leading to compounds with improved efficacy and reduced off-target toxicity.

Structure-Activity Relationships (SAR): A Predictive Framework

The systematic exploration of the structure-activity relationships of 4-aryl-o-cresol derivatives is crucial for optimizing their biological activity.[17][18][19] The following diagram illustrates key structural features that can be systematically varied to probe the SAR.

G cluster_0 4-Aryl-o-Cresol Scaffold cluster_1 Key Structural Modifications for SAR Studies Scaffold [Image of 4-Aryl-o-cresol structure with labeled positions] R1 R1: Substituents on the Aryl Ring (Electronic & Steric Effects) Scaffold->R1 Modulate Target Binding & Pharmacokinetics R2 R2: Modifications of the Phenolic OH (Prodrugs, Bioisosteres) Scaffold->R2 Improve Bioavailability & Druglike Properties R3 R3: Modifications of the Methyl Group (Metabolic Stability, Lipophilicity) Scaffold->R3 Fine-tune Physicochemical Properties ArylRing Nature of the Aryl Ring (Heterocycles, Fused Rings) Scaffold->ArylRing Explore Diverse Chemical Space

Caption: Key areas for SAR exploration in 4-aryl-o-cresol derivatives.

Table 1: Hypothetical SAR for 4-Aryl-o-Cresol Derivatives

ModificationPredicted Effect on ActivityRationale
Aryl Ring (R1)
Electron-donating groups (e.g., -OCH₃, -CH₃)Increased antioxidant activityEnhances H-atom donating ability of the phenolic OH.
Electron-withdrawing groups (e.g., -CF₃, -NO₂)Potentially increased cytotoxic activityMay alter the molecule's redox potential, leading to different biological effects.
Bulky substituentsMay increase selectivityCould provide steric hindrance that favors binding to a specific target over others.
Phenolic OH (R2)
Esterification (Prodrug)Increased bioavailabilityMasks the polar hydroxyl group, improving membrane permeability.
Bioisosteric replacement (e.g., -NHOH, -SH)Altered binding and PK propertiesCan change hydrogen bonding patterns and metabolic stability.
Methyl Group (R3)
Halogenation (e.g., -CF₃)Increased metabolic stabilityBlocks potential sites of oxidative metabolism.
Replacement with longer alkyl chainsIncreased lipophilicityCan improve membrane permeability but may also increase toxicity.

Future Directions and Conclusion

The 4-aryl-o-cresol scaffold represents a promising starting point for the development of novel therapeutic agents. While the direct biological data for this specific class of compounds is currently limited, the wealth of information on related cresol and biaryl derivatives provides a strong impetus for further investigation.

Key future research directions should include:

  • Synthesis of diverse libraries: Utilizing efficient methods like the Suzuki-Miyaura coupling, a wide range of 4-aryl-o-cresol derivatives with diverse electronic and steric properties should be synthesized.

  • Broad biological screening: These libraries should be screened against a variety of biological targets, including microbial pathogens, cancer cell lines, and assays for antioxidant and anti-inflammatory activity.

  • In-depth mechanistic studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action.

  • Pharmacokinetic and toxicological profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.

References

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  • Evaluation of antioxidant activity and toxicity of sulfur- or selenium-containing 4-(arylchalcogenyl)-1 H-pyrazoles - PubMed. National Center for Biotechnology Information. [Link]

  • Effect of different C3-aryl substituents on the antioxidant activity of 4-hydroxycoumarin derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

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  • Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives - MDPI. MDPI. [Link]

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Foundational

An In-depth Technical Guide to the Safety Data Sheet for 4-(3-aminophenyl)-2-methylphenol Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: This guide provides a detailed deconstruction of the safety, handling, and toxicological considerations for the pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: This guide provides a detailed deconstruction of the safety, handling, and toxicological considerations for the pharmaceutical intermediate 4-(3-aminophenyl)-2-methylphenol. As this is a specialized intermediate, a consolidated, peer-reviewed Safety Data Sheet (SDS) is not always readily available. Therefore, this document has been constructed by synthesizing data from structurally analogous compounds, including various aminophenol and cresol isomers. This approach, grounded in established principles of chemical safety and toxicology, offers a robust framework for risk assessment and safe laboratory practice. Every key recommendation is supported by authoritative sources to ensure scientific integrity.

Section 1: The Logic of Chemical Safety - Understanding the SDS Framework

A Safety Data Sheet is not merely a regulatory document; it is a narrative of a chemical's lifecycle, from synthesis to disposal. For a novel or specialized intermediate like 4-(3-aminophenyl)-2-methylphenol, understanding the interplay between its physical properties, reactivity, and biological hazards is paramount. The 16-section GHS-compliant SDS provides a logical workflow for risk assessment. An effective safety protocol relies on connecting the information presented across these sections. For instance, the hazards identified in Section 2 directly dictate the protective measures required in Section 8.

cluster_0 Hazard Identification & Properties cluster_1 Safe Handling & Emergency Response cluster_2 Transport & Disposal s2 Section 2: Hazards Identification s4 Section 4: First-Aid Measures s2->s4 dictates s6 Section 6: Accidental Release s2->s6 guides s8 Section 8: Exposure Controls/PPE s2->s8 informs s9 Section 9: Physical/Chemical Properties s7 Section 7: Handling & Storage s9->s7 determines conditions for s11 Section 11: Toxicological Information s11->s8 validates need for s13 Section 13: Disposal s6->s13 defines waste s14 Section 14: Transport s7->s14 impacts

Caption: Interconnectivity of SDS Sections.

Section 2: Hazard Identification and GHS Classification

The hazard profile of 4-(3-aminophenyl)-2-methylphenol is inferred from its constituent functional groups: an aromatic amine and a substituted phenol (cresol). Aromatic amines can be toxic and are often skin sensitizers, while phenolic compounds can be corrosive and irritating.[1][2][3] The Globally Harmonized System (GHS) provides a standardized language for communicating these hazards.[4][5][6]

Table 1: Projected GHS Classification | Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |


|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

|
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger |

|
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger |

|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

|

Causality: The phenolic hydroxyl group contributes to the severe eye and skin irritation, while the aminophenyl moiety is the likely source of acute oral toxicity and sensitization potential.[1][7][8] The fine, powdered nature of many organic intermediates increases the risk of respiratory irritation and inhalation exposure.

Section 3: Physical and Chemical Properties - The Foundation of Safe Handling

While precise experimental data for this specific intermediate requires empirical testing, key properties can be estimated. These properties are critical for designing safe experiments and storage solutions. For example, knowing the melting point helps assess purity, and understanding solubility is crucial for choosing appropriate reaction and cleanup solvents.

Table 2: Key Physical and Chemical Properties

Property Value Significance in the Lab
Molecular Formula C₁₃H₁₃NO Used for calculating molar equivalents.
Molecular Weight 199.25 g/mol Essential for accurate reagent measurement.
Appearance Off-white to brown solid Visual indicator of purity; darkening may suggest oxidation or degradation.[8]
Melting Point Data not available A sharp melting point is an indicator of purity. Must be determined experimentally.
Solubility Likely soluble in organic solvents (e.g., ethanol, DMSO); slightly soluble in water.[1] Informs choice of solvents for reaction, extraction, and purification, as well as decontamination.

| Vapor Pressure | Low (expected for a solid) | Low vapor pressure minimizes inhalation risk at ambient temperatures, but this changes if heated.[8][9] |

Section 4: First-Aid Measures - An Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical. The following protocols are based on the predicted hazards of skin/eye irritation and oral toxicity.[1][7][10]

Protocol 1: Emergency First-Aid Response

  • General Advice: Move the victim from the area of exposure. Show this safety guide to the attending physician.

  • If Inhaled:

    • Relocate the individual to fresh air immediately.[1]

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] If skin irritation persists, consult a physician.

  • In Case of Eye Contact:

    • Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[7]

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.[2]

  • If Swallowed:

    • Do NOT induce vomiting.[1]

    • Rinse mouth thoroughly with water.

    • Call a physician or poison control center immediately.[2][7]

Section 5 & 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting: As a combustible organic solid, appropriate extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[1][11] Firefighters must wear self-contained breathing apparatus (SCBA) as hazardous combustion products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx), are expected.[10][11]

Accidental Release: A spill of a powdered intermediate requires a careful and systematic response to prevent secondary contamination and exposure.

start Spill Detected step1 1. Evacuate & Secure Area - Restrict access - Ensure adequate ventilation start->step1 step2 2. Don PPE - Nitrile gloves - Safety goggles - Lab coat - Respirator (if dusty) step1->step2 step3 3. Contain & Clean Spill - Do NOT dry sweep - Dampen with ethanol (60-70%) - Gently collect with absorbent paper step2->step3 step4 4. Package Waste - Seal contaminated materials in a labeled, vapor-tight plastic bag step3->step4 step5 5. Decontaminate - Wipe spill area with ethanol - Follow with soap and water wash step4->step5 end Disposal via EHS step5->end cluster_0 Hazard Assessment cluster_1 Required PPE h1 H318: Serious Eye Damage ppe1 Chemical safety goggles with side-shields (conforming to EN166 or NIOSH) h1->ppe1 mitigates h2 H315: Skin Irritation ppe2 Chemically resistant gloves (e.g., Nitrile) h2->ppe2 mitigates h3 H334/H335: Respiratory Hazard ppe3 NIOSH-approved respirator (if dust is generated) h3->ppe3 mitigates

Caption: Hazard-Mitigation through PPE Selection.

Conditions for Safe Storage: This intermediate is likely sensitive to air, light, and moisture. [1][2]* Store in a tightly closed container in a dry, cool, and well-ventilated place. [7][12]* For long-term stability and to prevent oxidative degradation, store under an inert atmosphere (e.g., argon or nitrogen). [1][11]* Store away from incompatible materials such as strong oxidizing agents and acids. [1][13]

Section 11: Toxicological Information - A Deeper Dive

The toxicological profile is projected based on data from analogous compounds. The primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust. [1]

  • Acute Toxicity: The oral LD50 for a related compound, 4-aminophenol, in rats is 671 mg/kg, classifying it as harmful if swallowed. [3]Similar toxicity is expected for this intermediate.

  • Skin and Eye Irritation: Phenolic compounds are known skin irritants and can cause severe, irreversible eye damage. [1][10]* Sensitization: Aminophenols are recognized skin sensitizers, and there is a risk of respiratory sensitization, which can lead to asthma-like symptoms upon subsequent exposure. [3][7]* Germ Cell Mutagenicity: Some aminophenol derivatives have shown mutagenic effects in microorganisms. While no specific data exists for this intermediate, it is a potential concern. [1][2]* Carcinogenicity: There is insufficient data to classify this specific compound. However, it should be handled with the care afforded to all novel chemical entities.

  • Specific Target Organ Toxicity (STOT): Single exposure may cause respiratory tract irritation. [8]Prolonged or repeated exposure could potentially target organs like the kidneys, a known effect of some related compounds. [2]

Conclusion

Treating the Safety Data Sheet as a dynamic and interconnected guide is fundamental to ensuring a safe research environment. For 4-(3-aminophenyl)-2-methylphenol, a risk assessment built upon the known hazards of its structural parents—aminophenols and cresols—provides a robust foundation for safe handling, storage, and emergency preparedness. By understanding the why behind each safety recommendation, from the necessity of an inert storage atmosphere to the specific choice of PPE, researchers can proactively mitigate risks and protect both themselves and the integrity of their work.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. Retrieved February 15, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Phenol, 4-amino-: Human health tier II assessment. Retrieved February 15, 2026, from [Link]

  • ChemSrc. (2025). 4-Aminophenol | CAS#:123-30-8. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). GHS Classification Summary (Rev.9, 2021). PubChem. Retrieved February 15, 2026, from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved February 15, 2026, from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (p-Cresol). Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Two-Step Synthesis of 4-(3-aminophenyl)-2-methylphenol via Suzuki-Miyaura Coupling and Subsequent Nitro Group Reduction

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-(3-aminophenyl)-2-methylphenol, a valuable biaryl amine intermediate in pharmaceutical and materials science research. The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-(3-aminophenyl)-2-methylphenol, a valuable biaryl amine intermediate in pharmaceutical and materials science research. The synthesis is executed in two distinct, high-yielding steps starting from the commercially available 4-bromo-o-cresol. The initial carbon-carbon bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3-nitrophenylboronic acid. The subsequent step involves the chemoselective reduction of the nitro-intermediate to the target aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and robust safety information.

Introduction and Strategic Overview

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The target molecule, 4-(3-aminophenyl)-2-methylphenol, incorporates three key functional groups—a phenol, a biaryl linkage, and an aniline—making it a versatile building block for more complex molecular architectures.

The synthetic strategy outlined herein is a robust and scalable two-step process:

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction forms the central C-C biaryl bond.[3][4][5] We couple 4-bromo-o-cresol with 3-nitrophenylboronic acid. The nitro group serves as a stable precursor to the desired amine, preventing potential side reactions such as N-arylation that could occur if 3-aminophenylboronic acid were used directly under coupling conditions.

  • Chemoselective Nitro Group Reduction: The intermediate, 2-methyl-4-(3-nitrophenyl)phenol, is then converted to the final product. The reduction of an aromatic nitro group is a classic and reliable transformation.[6] We will detail a method using tin(II) chloride, which is highly effective and tolerant of the existing phenol group.[7][8]

This sequential approach ensures high yields and purity by isolating the key bond-forming and functional group transformation steps.

Overall Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction A 4-bromo-o-cresol C Pd Catalyst, Base, Solvent A->C B 3-nitrophenylboronic acid B->C D 2-methyl-4-(3-nitrophenyl)phenol C->D C-C Bond Formation E Reducing Agent (SnCl2·2H2O) D->E F 4-(3-aminophenyl)-2-methylphenol (Final Product) E->F -NO2 to -NH2 G Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)L2-Br Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L2-Ar' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_2->Product Start Start->Pd0 ArBr 4-Bromo-o-cresol ArBr->PdII_1 ArBOH Ar'B(OH)2 (3-Nitrophenylboronic acid) ArBOH->PdII_1 Base Base (K2CO3) Base->ArBOH

Sources

Application

Application Notes & Protocols: 4-(3-Aminophenyl)-2-methylphenol as a High-Performance Curing Agent for Epoxy Resins

Abstract This document provides a comprehensive technical guide for researchers and scientists on the application of 4-(3-Aminophenyl)-2-methylphenol as a novel curing agent for high-performance epoxy resin systems. Epox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 4-(3-Aminophenyl)-2-methylphenol as a novel curing agent for high-performance epoxy resin systems. Epoxy resins are a critical class of thermosetting polymers, and their final properties are fundamentally dictated by the choice of curing agent and the resulting cross-linked network architecture. 4-(3-Aminophenyl)-2-methylphenol presents a unique molecular structure, incorporating both a primary aromatic amine and a phenolic hydroxyl group. This dual functionality enables a complex and advantageous curing mechanism, resulting in thermosets with potentially superior thermal stability and mechanical performance. These application notes detail the underlying curing chemistry, provide stoichiometric formulation guidelines, and offer step-by-step protocols for curing and characterizing the final material. The insights herein are intended to accelerate research and development efforts in fields requiring advanced materials, such as aerospace, electronics, and specialty coatings.

Introduction to 4-(3-Aminophenyl)-2-methylphenol

4-(3-Aminophenyl)-2-methylphenol is an aromatic compound distinguished by its dual reactive sites: a primary amine (-NH₂) on an appended phenyl ring and a phenolic hydroxyl (-OH) group. Standard epoxy curing agents are often bifunctional amines or anhydrides.[1][2] The presence of both amine and phenol functionalities on a single molecule allows for the formation of mixed epoxy polymer networks.[3] This can create a unique balance of properties, combining the high cross-link density and strength typical of amine-cured systems with the thermal stability and potential toughness imparted by phenol-cured components.[3] The rigid, biphenyl-like backbone of the molecule is also expected to contribute significantly to a high glass transition temperature (Tg) and enhanced thermal stability in the cured polymer.[4]

Physicochemical Properties

Precise experimental data for this specific molecule is not widely published, indicating its status as a specialty chemical intermediate. However, its properties can be reliably predicted from its structure for formulation purposes.

PropertyValue (Calculated/Predicted)Notes
Chemical Formula C₁₃H₁₃NO
Molecular Weight (MW) 199.25 g/mol
Appearance Predicted: Off-white to light brown solidBased on similar aminophenol compounds.[5]
Amine Hydrogen Equivalent Weight (AHEW) 99.63 g/EqCalculated as MW / number of active amine hydrogens (199.25 / 2).
Functionality Dual: Primary Aromatic Amine (f=2), Phenolic Hydroxyl (f=1)The amine provides the primary curing reaction at moderate temperatures. The phenol can react at higher temperatures.

The Dual Curing Mechanism

The curing of an epoxy resin, such as the common Diglycidyl ether of bisphenol A (DGEBA), with 4-(3-Aminophenyl)-2-methylphenol proceeds through two principal reaction pathways that can occur concurrently or sequentially, depending on the curing temperature.

  • Amine-Epoxy Addition (Primary Reaction): The primary amine contains two active hydrogen atoms that react with the epoxide (oxirane) rings of the epoxy resin.[6][7] This is a nucleophilic ring-opening reaction that forms a secondary amine in the first step, which then reacts with another epoxy group to form a tertiary amine and establish a key cross-linking point. This reaction typically proceeds at moderate temperatures (80-150°C).

  • Phenol-Epoxy Etherification (Secondary Reaction): The phenolic hydroxyl group can also react with an epoxy group to form an ether linkage. This reaction is significantly slower than the amine addition at lower temperatures but becomes more prominent during high-temperature post-curing (typically >150°C).[3] The phenolic hydroxyl can also act as a catalyst, accelerating the amine-epoxy reaction.

This dual mechanism results in a dense, highly cross-linked, and thermally stable network structure.

G Figure 1: Dual Curing Mechanism of 4-(3-Aminophenyl)-2-methylphenol reactant reactant process process product product condition condition Epoxy Epoxy Resin (e.g., DGEBA) AmineReaction Amine-Epoxy Addition Epoxy->AmineReaction PhenolReaction Phenol-Epoxy Etherification Epoxy->PhenolReaction CuringAgent 4-(3-Aminophenyl)-2-methylphenol CuringAgent->AmineReaction CuringAgent->PhenolReaction Network Highly Cross-Linked Thermoset Network AmineReaction->Network Temp1 Moderate Temp. (80-150°C) AmineReaction->Temp1 PhenolReaction->Network Temp2 High Temp. Post-Cure (>150°C) PhenolReaction->Temp2

Caption: Figure 1: Dual Curing Mechanism of 4-(3-Aminophenyl)-2-methylphenol

Formulation and Stoichiometry

Achieving optimal properties in the cured epoxy thermoset requires precise stoichiometric balancing of the curing agent and the epoxy resin.[6] The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin. The EEW is defined as the mass of resin (in grams) that contains one mole of epoxide groups.

Stoichiometric Calculation:

The amount of curing agent is typically expressed as parts per hundred parts of resin (phr). The formula for a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups is:

phr = (AHEW / EEW) * 100

Example Calculation:

  • Curing Agent: 4-(3-Aminophenyl)-2-methylphenol (AHEW = 99.63 g/Eq)

  • Epoxy Resin: A standard liquid DGEBA resin with an EEW of 190 g/Eq.

phr = (99.63 / 190) * 100 ≈ 52.4 phr

Therefore, for every 100 grams of this epoxy resin, 52.4 grams of the curing agent should be used to achieve a fully cross-linked network.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of epoxy systems cured with 4-(3-Aminophenyl)-2-methylphenol.

Protocol 4.1: Curing Profile by Differential Scanning Calorimetry (DSC)

DSC is essential for determining the curing characteristics, including the heat of reaction and the glass transition temperature (Tg).[8][9]

Objective: To determine the onset of cure, peak exotherm temperature, total heat of cure (ΔH), and glass transition temperature (Tg).

Procedure:

  • Preparation: Accurately weigh 100 parts of epoxy resin (e.g., DGEBA, EEW 190) into a disposable cup.

  • Mixing: Add the calculated stoichiometric amount of 4-(3-Aminophenyl)-2-methylphenol (e.g., 52.4 phr). Mix thoroughly at a controlled temperature (e.g., 60°C to reduce viscosity) for 5-10 minutes until the mixture is homogeneous.

  • Encapsulation: Immediately transfer 5-10 mg of the uncured mixture into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Dynamic Scan (Curing): Place both pans in the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to an elevated temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[10] This scan will reveal the exothermic curing peak.

  • Data Analysis (Curing):

    • Onset Temperature (T_onset): The temperature at which the curing reaction begins.

    • Peak Temperature (T_peak): The temperature of the maximum rate of reaction.

    • Total Heat of Cure (ΔH_total): The integrated area under the exotherm peak (in J/g).

  • Dynamic Scan (Tg Determination):

    • Cool the cured sample in the DSC cell to below its expected Tg (e.g., 25°C).

    • Reheat the sample at the same heating rate (10°C/min) through the transition region.

    • The Tg is determined as the midpoint of the step change in the heat flow curve.[8]

G Figure 2: Workflow for DSC Analysis of Epoxy Curing cluster_prep Sample Preparation cluster_analysis DSC Analysis A Weigh Resin & Curing Agent B Heat and Mix to Homogeneity A->B C Encapsulate 5-10 mg in DSC Pan B->C D Dynamic Scan (e.g., 25-300°C at 10°C/min) C->D E Analyze Exotherm: T_onset, T_peak, ΔH_total D->E F Cool Sample in DSC E->F G Second Dynamic Scan F->G H Determine Glass Transition Temperature (Tg) G->H

Sources

Method

Application Notes & Protocols: 4-(3-Aminophenyl)-2-methylphenol as a Versatile Precursor for Novel Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract While direct applications of 4-(3-aminophenyl)-2-methylphenol in liquid crystal (LC) formulations...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

While direct applications of 4-(3-aminophenyl)-2-methylphenol in liquid crystal (LC) formulations are not extensively documented, its molecular architecture presents a compelling platform for the synthesis of novel mesogenic materials. The biphenyl core provides the necessary rigidity, while the strategically positioned amino and hydroxyl functional groups offer versatile handles for chemical modification. This guide details the rationale for its use as a liquid crystal precursor and provides comprehensive, field-proven protocols for its derivatization into calamitic (rod-like) liquid crystals via ester and amide linkages. Furthermore, it outlines a systematic workflow for the characterization of these novel materials, establishing a self-validating system for discovery and development.

Introduction: Rationale for Use as a Liquid Crystal Precursor

The design of thermotropic liquid crystals hinges on the principle of molecular anisotropy—a rigid core coupled with flexible terminal groups. 4-(3-aminophenyl)-2-methylphenol inherently possesses the key structural features of a mesogenic precursor:

  • Rigid Biphenyl Core: The biphenyl structure provides a robust, planar core that is fundamental to achieving the orientational order required for liquid crystallinity.[1][2]

  • Reactive Functional Groups: The primary amine (-NH₂) and hydroxyl (-OH) groups are ideal sites for synthetic elaboration. These groups allow for the attachment of various flexible alkyl chains and other moieties through well-established esterification and amidation reactions, which can induce and modulate liquid crystalline behavior.[3][4][5]

  • Asymmetric Substitution: The meta-disposition of the amino and methyl groups on the phenyl rings introduces a degree of asymmetry that can be exploited to fine-tune mesophase behavior and potentially lower melting points, a desirable characteristic for many applications.

This molecule, therefore, serves as an excellent starting scaffold for creating libraries of novel liquid crystal compounds with tailored properties for applications ranging from display technologies to advanced drug delivery systems.[6]

Synthetic Protocols: Derivatization of 4-(3-Aminophenyl)-2-methylphenol

The following protocols describe the synthesis of calamitic liquid crystals by targeting the hydroxyl and amino groups for modification.

Protocol 1: Synthesis of Ester-Linked Liquid Crystals via Acylation of the Phenolic Hydroxyl Group

This protocol focuses on attaching a flexible alkyl chain to the hydroxyl group via an ester linkage, a common strategy for inducing mesomorphism. The reaction is an esterification using an acyl chloride in the presence of a base.[7][8]

Reaction Scheme:

Materials and Equipment:

  • 4-(3-aminophenyl)-2-methylphenol

  • Alkanoyl chloride (e.g., octanoyl chloride, decanoyl chloride)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel and ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask, dissolve 4-(3-aminophenyl)-2-methylphenol (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add anhydrous pyridine or TEA (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add the desired alkanoyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the reaction mixture via a dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of Amide-Linked Liquid Crystals via Acylation of the Amino Group

This protocol details the formation of an amide linkage by reacting the amino group with a carboxylic acid derivative. Aromatic amides can form thermotropic liquid crystals, often stabilized by hydrogen bonding.[3]

Reaction Scheme:

Materials and Equipment:

  • 4-(3-aminophenyl)-2-methylphenol

  • 4-Alkoxybenzoyl chloride (e.g., 4-octyloxybenzoyl chloride)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

  • Triethylamine (TEA)

  • Standard glassware for organic synthesis

  • Purification and characterization equipment as listed in Protocol 2.1

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(3-aminophenyl)-2-methylphenol (1.0 eq.) and TEA (1.5 eq.) in anhydrous THF in a round-bottom flask.

  • Acylation: At 0 °C, add a solution of 4-alkoxybenzoyl chloride (1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide derivative.

  • Characterization: Verify the structure of the final compound using appropriate spectroscopic methods (NMR, FT-IR, Mass Spectrometry).

Characterization of Liquid Crystalline Properties

A systematic approach is essential to confirm and characterize the mesophases of the newly synthesized compounds. The primary techniques include Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[9][10][11]

Workflow for Liquid Crystal Characterization

The following diagram illustrates the logical workflow for characterizing the thermal and structural properties of the synthesized materials.

G cluster_synthesis Synthesis & Purification cluster_characterization Mesophase Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesized Compound DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Thermal Analysis Phase_Transitions Identify Phase Transition Temperatures DSC->Phase_Transitions POM Polarized Optical Microscopy (POM) Texture_ID Identify Mesophase Textures (e.g., Nematic, Smectic) POM->Texture_ID XRD X-Ray Diffraction (XRD) Structure_Confirm Confirm Phase Structure (e.g., Layer Spacing) XRD->Structure_Confirm Phase_Transitions->POM Guide POM Temperature Program Final_ID Final Phase Identification & Characterization Phase_Transitions->Final_ID Texture_ID->XRD Hypothesize Phase Type Texture_ID->Final_ID Structure_Confirm->Final_ID

Caption: Workflow for the characterization of novel liquid crystalline materials.

Protocol 3: Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions, providing the initial evidence of liquid crystalline behavior.[12][13][14]

Equipment:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Inert gas supply (Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected clearing point (isotropic liquid phase) at a rate of 10 °C/min.

    • Hold at this temperature for 2-3 minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at a rate of 10 °C/min to below its crystallization temperature.

    • Perform a second heating scan at 10 °C/min.

  • Data Analysis: Analyze the second heating scan to identify endothermic peaks corresponding to phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic). The peak onset temperature is typically reported as the transition temperature.

Table 1: Hypothetical DSC Data for a Synthesized Ester Derivative

TransitionOnset Temp. (°C)Enthalpy (ΔH, kJ/mol)
Crystal (Cr) → Smectic A (SmA)85.225.8
Smectic A (SmA) → Nematic (N)110.51.2
Nematic (N) → Isotropic (I)125.10.8
Protocol 4: Polarized Optical Microscopy (POM)

POM is a crucial technique for the definitive identification of liquid crystal phases by observing their unique optical textures.[15][16][17]

Equipment:

  • Polarizing microscope with crossed polarizers

  • Hot stage with a temperature controller

  • Glass slides and coverslips

Procedure:

  • Sample Preparation: Place a small amount of the compound between a clean glass slide and a coverslip.

  • Heating and Cooling: Place the slide on the hot stage and heat it into the isotropic liquid phase. This will appear as a dark field of view under crossed polarizers.

  • Texture Observation: Slowly cool the sample (e.g., at 1-5 °C/min) through the phase transitions identified by DSC.

  • Phase Identification: Observe and record the characteristic textures that form upon entering each mesophase. For example:

    • Nematic Phase: May exhibit schlieren or marbled textures.

    • Smectic A Phase: Often shows focal conic fan or homeotropic textures.

    • Smectic C Phase: May display broken focal conic or schlieren textures.[18]

  • Correlation: Correlate the observed textural changes with the transition temperatures measured by DSC to confirm the phase assignments.

Protocol 5: X-Ray Diffraction (XRD)

XRD provides definitive structural information, such as layer spacing in smectic phases, confirming the nature of the molecular ordering.[19][20][21][22]

Equipment:

  • X-ray diffractometer with a temperature-controlled sample holder

  • Capillary tubes

Procedure:

  • Sample Preparation: Load the powdered sample into a thin-walled glass capillary tube.

  • Data Acquisition: Mount the capillary in the diffractometer's hot stage. Heat the sample to the temperature of the desired mesophase.

  • Scattering Analysis:

    • Small-Angle X-ray Scattering (SAXS): A sharp, low-angle reflection indicates a layered (smectic) structure. The position of this peak (Bragg angle) can be used to calculate the smectic layer spacing (d).

    • Wide-Angle X-ray Scattering (WAXS): A diffuse, wide-angle halo is characteristic of the liquid-like disorder within the layers (for fluid smectics like SmA and SmC) or within the nematic phase.

  • Interpretation: The combination of SAXS and WAXS patterns allows for the unambiguous identification and structural characterization of the mesophase.[23]

Conclusion

4-(3-aminophenyl)-2-methylphenol represents a promising and underexplored building block for the rational design of novel liquid crystalline materials. Its reactive handles allow for the straightforward synthesis of diverse molecular structures through established esterification and amidation protocols. By following the integrated characterization workflow presented, researchers can efficiently determine the mesomorphic properties of these new compounds. This systematic approach, combining synthesis with robust analytical techniques, provides a solid foundation for discovering next-generation liquid crystals with potential applications in advanced materials and therapeutic delivery systems.

References

  • Als-Nielsen, J., et al. (1980). Synchrotron X-ray diffraction study of the melting of lead. Physical Review B, 22(1), 312–318. [Link]

  • Barois, P. (2012). Application of X-ray resonant diffraction to structural studies of liquid crystals. The European Physical Journal E, 35(6), 59. [Link]

  • Wikipedia. Differential scanning calorimetry.[Link]

  • Singh, S. N., et al. (2016). Synthesis, characterization and investigation of mesomorphic and dielectric properties of novel biphenyl-based bent-core liquid crystals. ProQuest. [Link]

  • Unpublished. Various techniques have been used to characterize liquid crystals.[Link]

  • Kumar, A., & Kumar, S. (2016). characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Engineering Research & Technology, 5(6). [Link]

  • Kim, J., et al. (2010). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters, 39(5), 474-475. [Link]

  • Bates, B. T. (2005). X-ray studies of the phases and phase transitions of liquid crystals. PubMed. [Link]

  • Ahmad, S., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. J. Chil. Chem. Soc., 61(3). [Link]

  • Bąk, A., et al. (2024). Structural investigation of the liquid crystalline phases of three homologues from the nOS5 series (n = 9, 10, 11) by X-ray diffraction. Liquid Crystals. [Link]

  • Sharma, R., & Kumar, S. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 34-45. [Link]

  • Chen, R., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 50(13-14), 1937-1946. [Link]

  • Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.[Link]

  • Patel, P., et al. (2021). Synthesis and characterization of biphenyl-based azo liquid crystals and its optical properties: effect of lateral and tail group. Liquid Crystals, 48(8), 1159-1169. [Link]

  • H5P. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.[Link]

  • Dierking, I. (2025). Liquid crystal textures: an overview. Liquid Crystals. [Link]

  • Kelly, S. M., et al. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Liquid Crystals. [Link]

  • Laboratoire de Physique des Solides. The world of liquid crystals as seen through X-ray diffraction.[Link]

  • Lavrentovich, O. D. Polarization Microscope Pictures of Liquid Crystals.[Link]

  • Sorai, M. (1983). The height of DSC phase transition peaks application to liquid crystals. Journal of Thermal Analysis, 25(1), 27-33. [Link]

  • Singh, S., & Prakash, J. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, 110(34), 17094–17100. [Link]

  • Uehara, M., et al. (2016). Calorimetry of phase transitions in liquid crystal 8CB under shear flow. Soft Matter, 12(35), 7330-7337. [Link]

  • ResearchGate. Optical polarizing microscope textures of final liquid crystalline compounds 1-8.[Link]

  • ResearchGate. How to analyze liquid crystals?[Link]

  • IEEE Xplore. A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization.[Link]

  • Lee, C., & Lee, J. (1998). Synthesis of Liquid Crystalline Aromatic Amide Compounds. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 313(1), 329-336. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207. [Link]

  • Contente, M. L., et al. (2014). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Advances, 4(92), 50596-50600. [Link]

  • ResearchGate. Synthesis of aromatic amides from aniline and triethylamine derivatives.[Link]

  • Wang, C., et al. (2025). Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. Organic Letters. [Link]

  • Iwanaga, S., et al. (2011). Applications of Biomaterials to Liquid Crystals. International Journal of Molecular Sciences, 12(1), 654–667. [Link]

  • Khan Academy. Esterification of phenols.[Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol.[Link]

  • Wang, L., et al. (2023). Role of Hydroxy Group in the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Crystals, 13(5), 821. [Link]

  • Case Western Reserve University. Introduction to Liquid Crystals.[Link]

  • Kumar, S., & Singh, S. (2019). Amino Acid and Peptide-Based Liquid Crystals: An Overview. PubMed. [Link]

  • ResearchGate. Chemoselective Esterification of Phenolic Acids and Alcohols.[Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.[Link]

  • Chemistry World. (2015). From screen to cell.[Link]

  • SIELC Technologies. Separation of 2,2'-[(4-Aminophenyl)imino]bisethanol sulfate on Newcrom R1 HPLC column.[Link]

  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics.[Link]

  • PubChem. 2-Amino-4-methylphenol.[Link]

  • Ataman Kimya. PHENOL CRYSTAL.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(3-aminophenyl)-2-methylphenol in Suzuki coupling

Technical Support Center: Advanced Synthesis Guide Ticket ID: SUZUKI-APMP-004 Topic: Improving Yield of 4-(3-aminophenyl)-2-methylphenol Status: Open / High Priority Assigned Specialist: Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: SUZUKI-APMP-004 Topic: Improving Yield of 4-(3-aminophenyl)-2-methylphenol Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Trap"

You are likely experiencing low yields (<40%) due to a convergence of three specific failure modes inherent to this amphoteric scaffold:

  • Catalyst Poisoning: The free amine (

    
    ) and phenol (
    
    
    
    ) coordinate to the Palladium center, creating a "resting state" trap that shuts down the catalytic cycle.
  • Protodeboronation: The 3-aminophenylboronic acid is unstable under standard basic conditions (hot aqueous carbonate), leading to hydrolysis before coupling occurs.

  • Oxidative Degradation: The product is an electron-rich aminophenol. In the presence of base and air (during workup), it rapidly oxidizes into quinone-imines (black tar), leading to massive mass loss during purification.

This guide provides a re-engineered protocol using Buchwald Precatalysts and Antioxidant Workups to target yields >85%.

Part 1: Diagnostic & Mechanism

To solve the problem, we must visualize where the standard protocol fails.

SuzukiFailure Pd Active Pd(0) OxAdd Oxidative Addition (Pd-ArBr) Pd->OxAdd + ArBr Poison Catalyst Poisoning (Pd-Amine Complex) Pd->Poison Arrested Cycle ArBr 4-bromo-2-methylphenol Product Target Product OxAdd->Product + Boronic/Base (Successful Path) Amine Free Amine (from Boronic Acid) Amine->Pd Coordination Boronic 3-aminophenyl boronic acid Deboron Protodeboronation (Benzene byproduct) Boronic->Deboron Loss of B(OH)2 Base Strong Base (Na2CO3/High T) Base->Boronic Hydrolysis Oxidation Quinone Tars (Black Precipitate) Product->Oxidation Air + Base (Workup)

Figure 1: Failure Mode Analysis. Red paths indicate where standard conditions (Pd(PPh3)4, Na2CO3) fail due to amine coordination and boronic acid instability.

Part 2: The Solution Architecture

Module A: The Catalyst System (The Engine)

Stop using Pd(PPh3)4 or Pd(dppf)Cl2. Switch to Buchwald Generation 3 or 4 Precatalysts .

  • Why: These catalysts contain bulky biarylphosphine ligands (like XPhos or SPhos) that are sterically demanding. They physically block the free amine from binding to the Pd center, preventing poisoning. They also activate at room temperature, sparing the unstable boronic acid.

  • Recommendation: XPhos Pd G4 or SPhos Pd G3 .

Module B: The Solvent & Base (The Environment)

Stop using Na2CO3 in DMF/Water. Switch to K3PO4 in 1,4-Dioxane/Water (4:1) .

  • Why: Potassium Phosphate (K3PO4) is basic enough to activate the boronic acid but, when buffered with water, minimizes the rapid protodeboronation seen with carbonates at high heat.

Module C: The Antioxidant Shield (The Protection)

Crucial Step: Aminophenols oxidize to black tars at pH > 7 in air.

  • Fix: You must add L-Ascorbic Acid (Vitamin C) or Sodium Metabisulfite to your quench and workup buffers. This keeps the environment reducing, preserving the product as a white/off-white solid.

Part 3: Optimized Experimental Protocol

Target: 4-(3-aminophenyl)-2-methylphenol Scale: 1.0 mmol (Adjust linearly)

Reagent Preparation Table
ComponentReagentEquiv/AmtRole
Electrophile 4-bromo-2-methylphenol1.0 equivSubstrate
Nucleophile 3-aminophenylboronic acid pinacol ester*1.2 equivCoupling Partner
Catalyst XPhos Pd G4 0.02 equiv (2 mol%)High-turnover Catalyst
Base K3PO4 (Tribasic Potassium Phosphate)3.0 equivActivator
Solvent 1,4-Dioxane / Water (Degassed)4:1 Ratio (0.2 M)Reaction Medium
Additive L-Ascorbic Acid 5% w/v (in workup)Antioxidant

*Note: Use the pinacol ester if possible; it is significantly more stable than the free boronic acid.

Step-by-Step Procedure

Step 1: Inert Setup (Critical)

  • Charge a reaction vial with 4-bromo-2-methylphenol (1.0 equiv), boronate ester (1.2 equiv), and XPhos Pd G4 (2 mol%).

  • Seal the vial with a septum.

  • Evacuate and backfill with Argon (x3). Do not skip this. Oxygen is the enemy.

Step 2: Solvent Addition [1][2]

  • In a separate flask, sparge the Dioxane/Water (4:1) mixture with Argon for 15 minutes.

  • Add the degassed solvent to the reaction vial via syringe.

  • Add the K3PO4 (solid) quickly under a positive stream of Argon, or add as a degassed aqueous solution (if using 0.5M stock).

Step 3: Reaction

  • Heat to 60°C (oil bath). Note: Standard Suzuki is 80-100°C. XPhos allows lower temps, reducing tar formation.

  • Monitor by LCMS.[3] Conversion should be complete in 2–4 hours.

Step 4: The "Antioxidant" Workup

  • Prepare a Quench Buffer : Saturated NH4Cl solution containing 1% L-Ascorbic Acid .

  • Cool reaction to room temperature.

  • Pour reaction mixture into the Quench Buffer.

  • Extract with EtOAc (x3). The Ascorbic acid prevents the organic layer from turning black.

  • Wash combined organics with Brine (also containing trace Ascorbic acid).

  • Dry over Na2SO4 and concentrate at low temperature (<40°C).

Purification Strategy
  • Challenge: The product is amphoteric (amine + phenol). It will streak on silica.

  • Method A (Precipitation - Preferred):

    • Dissolve crude in minimal hot Ethanol.

    • Add water dropwise until cloudy.

    • Adjust pH to ~6.5–7.0 (the isoelectric point) using dilute acetic acid.

    • Cool to 4°C. The product should precipitate as a beige solid.

  • Method B (Chromatography):

    • Use DCM:MeOH:NH4OH (95:5:0.5) . The ammonia keeps the amine free, preventing tailing.

    • Pro-Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes to deactivate acidic sites.

Part 4: Troubleshooting Guide (FAQs)

Troubleshooting Start Problem Identified Q1 Is Conversion Low (<50%)? Start->Q1 Q2 Is Product Turning Black? Q1->Q2 No (Conversion OK) Sol1 Switch to XPhos Pd G4 Increase Catalyst to 5 mol% Q1->Sol1 Yes (Catalyst Death) Sol2 Check Boronic Acid Purity (Use Pinacol Ester) Q1->Sol2 Yes (SM Remaining) Sol3 Add Ascorbic Acid to Workup Degass all solvents Q2->Sol3 Yes (Oxidation) Sol4 Use Reverse Phase (C18) 0.1% Formic Acid Q2->Sol4 No (Purification Issue)

Figure 2: Rapid Diagnostic Tree.

Q: My reaction turns black immediately upon adding base. A: This is likely oxidation of the aminophenol starting material or product. Ensure your system is strictly anaerobic (Argon balloon is not enough; use Schlenk techniques) and your solvents are degassed.

Q: I see the product on LCMS, but I lose it on the silica column. A: Aminophenols bind irreversibly to acidic silica.

  • Fix: Switch to "Neutralized Silica" (flush column with 5% Et3N/Hexane first) or use Amine-functionalized silica cartridges. Alternatively, use Reverse Phase (C18) chromatography with Water/Acetonitrile (no TFA, use Formic acid).

Q: Can I protect the amine to improve yield? A: Yes. If the direct method fails, use 3-(Boc-amino)phenylboronic acid . The Boc group prevents catalyst poisoning and oxidation. Deprotect with HCl/Dioxane after purification. This adds two steps but guarantees high yield (>90%).

References

  • Buchwald, S. L., et al. (2008). "A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions." Journal of the American Chemical Society.

    • Grounding: Establishes the superiority of G3/G4 precatalysts for hindered/poison-prone substr
  • Molander, G. A., et al. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry.

    • Grounding: Discusses the stability of boron species and protodeboron
  • BenchChem Technical Support. (2025). "Preventing Oxidation of Aminophenol Compounds." 4

    • Grounding: Source for the ascorbic acid/antioxidant protocols during workup.[4]

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide."

    • Grounding: operational parameters for XPhos/SPhos systems.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methylphenol Aryl Coupling

Welcome to the technical support center for navigating the challenges of aryl coupling reactions involving sterically hindered substrates, specifically 2-methylphenol. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of aryl coupling reactions involving sterically hindered substrates, specifically 2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in forming biaryl ethers or C-C coupled products with this ortho-substituted phenol. Here, we will dissect the common issues, provide actionable troubleshooting steps, and delve into the underlying chemical principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

The ortho-methyl group in 2-methylphenol introduces significant steric bulk around the phenolic oxygen and the adjacent aromatic positions. This steric hindrance can impede several key steps in typical palladium-catalyzed cross-coupling reactions, leading to low yields, slow reaction rates, or complete reaction failure.[1][2]

Symptom 1: Low to No Product Formation

This is the most frequent issue when attempting to couple 2-methylphenol with an aryl halide or its equivalent. The root cause often lies in the inefficiency of one or more steps in the catalytic cycle.

Potential Causes:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the C-X bond of the aryl halide, a crucial first step in the catalytic cycle.[3]

  • Hindered Reductive Elimination: The final step of the catalytic cycle, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated, can be particularly slow for sterically congested intermediates.[1] This is often the rate-limiting step in couplings involving hindered substrates.

  • Poor Catalyst-Substrate Compatibility: The chosen ligand may not create the optimal steric and electronic environment around the palladium center to accommodate the bulky 2-methylphenol.

  • Suboptimal Reaction Conditions: Temperature, base, and solvent all play critical roles and may not be suitable for this challenging transformation.

Recommended Actions:

  • Ligand Selection is Paramount: The choice of phosphine ligand is the most critical parameter for overcoming steric hindrance.[4] Bulky, electron-rich monophosphine ligands are generally the most effective. These ligands promote the formation of a monoligated palladium species, which is more reactive in both oxidative addition and reductive elimination.[5][6]

    • Starting Point: For Suzuki-Miyaura type couplings, consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[7] For Buchwald-Hartwig amination or etherification, ligands like BrettPhos and tBuXPhos have shown great success with hindered substrates.[5]

    • Rationale: These ligands possess large cone angles and are highly electron-donating. The steric bulk facilitates the dissociation of a second ligand to form the highly active 12-electron L1Pd(0) species, while the electron-rich nature of the ligand increases the electron density on the palladium, promoting oxidative addition.[6][8]

  • Optimize the Palladium Precatalyst: While Pd(OAc)2 and Pd2(dba)3 are common choices, pre-formed palladium precatalysts can offer improved reactivity and reproducibility.[9][10] These precatalysts often generate the active Pd(0) species more cleanly and efficiently.

  • Base and Solvent System Evaluation:

    • Base: Strong, non-nucleophilic bases are often required. For Suzuki-Miyaura couplings, K3PO4 is a good starting point. For C-O couplings (etherification), a strong base like NaOtBu or K2CO3 is often necessary to deprotonate the phenol.[7][11]

    • Solvent: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[7] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barriers, particularly for the reductive elimination step.[8] However, be mindful of potential side reactions and decomposition at excessive temperatures.

Symptom 2: Formation of Side Products

The appearance of significant side products indicates that alternative reaction pathways are competing with the desired cross-coupling.

Potential Causes:

  • Homocoupling: The aryl halide or the organometallic partner (e.g., boronic acid) can couple with themselves.

  • Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, especially under harsh basic conditions.[7]

  • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene.[9]

Recommended Actions:

  • Careful Control of Reaction Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid or other coupling partner to favor the cross-coupling pathway over homocoupling.

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable to protodeboronation than the corresponding boronic acids.[3][7]

  • Ligand Modification: In some cases, a less bulky ligand may reduce the rate of side reactions, although this needs to be balanced with the need to overcome the steric hindrance of the primary coupling partners.

  • Degas Solvents Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure all solvents and the reaction mixture are properly degassed.

Frequently Asked Questions (FAQs)

Q1: Why is the ortho-methyl group in 2-methylphenol so problematic for aryl coupling?

A1: The ortho-methyl group exerts a significant steric effect, creating a crowded environment around the phenolic oxygen and the C2 position of the aromatic ring. This steric bulk can:

  • Hinder the approach of the bulky palladium catalyst to the phenolic oxygen for C-O bond formation.

  • Inhibit the crucial reductive elimination step in the catalytic cycle, which is necessary to form the final product.[1] This step requires the two coupling partners to come into close proximity on the palladium center, which is difficult when one or both are sterically hindered.

Q2: What is the general mechanism of a palladium-catalyzed cross-coupling reaction?

A2: Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, follow a general catalytic cycle consisting of three main steps:[1][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl group and the halide (or other leaving group) of one of the coupling partners. This forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the second coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the desired product, and the palladium catalyst is regenerated in its Pd(0) state, ready to start another cycle.

dot digraph "Palladium Cross-Coupling Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative Addition" [label=" + Ar-X"]; "Oxidative Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label=" + Ar'-M"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)L2" [label=" + Ar-Ar'"]; } } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q3: Are there alternative strategies to palladium-catalyzed coupling for hindered phenols?

A3: Yes, while palladium catalysis is the most common approach, other methods can be considered:

  • Copper-Catalyzed Ullmann Condensation: This classical method for forming diaryl ethers can sometimes be effective for hindered substrates, although it often requires high temperatures.[13][14] Modern advancements using specific ligands can improve the scope and mildness of these reactions.[15]

  • Direct Arylation via C-H Activation: In some cases, it may be possible to directly couple an aryl halide with the C-H bond of 2-methylphenol, bypassing the need to pre-functionalize the phenol.[16] This often requires a directing group to achieve the desired regioselectivity.

  • Aryne Chemistry: Reactions involving aryne intermediates can also be a powerful tool for the synthesis of highly substituted aromatic compounds, including those derived from hindered phenols.[17]

Data Presentation: Ligand Comparison for Hindered Couplings

The following table provides a starting point for ligand selection in the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with 2-methylphenolboronic acid. Note that optimal conditions will vary depending on the specific substrates.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yields
SPhos 1-2K3PO4Toluene/H2O80-110Good to Excellent
XPhos 1-2K3PO4Dioxane/H2O80-110Good to Excellent
RuPhos 1-2K2CO3t-BuOH/H2O80-100Good to Excellent
P(t-Bu)3 2-4Cs2CO3Toluene100-120Moderate to Good

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of 2-Methylphenol

This protocol provides a general starting point for the coupling of an aryl bromide with 2-methylphenol-x-boronic acid.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), 2-methylphenol-x-boronic acid (1.2 mmol), and the chosen base (e.g., K3PO4, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)2, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

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start [label="Low Yield or No Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand [label="Change Ligand\n(e.g., SPhos, XPhos)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Increase Temperature", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base_solvent [label="Modify Base/Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_side_products [label="Analyze for Side Products", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_stoichiometry [label="Adjust Stoichiometry", shape=box]; use_boronic_ester [label="Use Boronic Ester", shape=box]; success [label="Successful Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> ligand; ligand -> temp; temp -> base_solvent; base_solvent -> check_side_products; check_side_products -> optimize_stoichiometry [label="Homocoupling\nObserved"]; check_side_products -> use_boronic_ester [label="Protodeboronation\nObserved"]; check_side_products -> success [label="No Side Products,\nYield Improved"]; optimize_stoichiometry -> success; use_boronic_ester -> success; } } Caption: A systematic workflow for troubleshooting low-yielding aryl coupling reactions of 2-methylphenol.

References

  • Palladium-catalyzed cross-coupling reactions. (2025, September 15). Fiveable. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved February 15, 2026, from [Link]

  • Bedford, R. B., et al. (2009). Palladium-catalysed ortho-arylation of carbamate-protected phenols. Organic & Biomolecular Chemistry, 7(20), 4143-4146. [Link]

  • Doyle, A., & Wu, K. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Verkade, J. G., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3825-3832. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. [Link]

  • Ball, L. T., et al. (2025, September 26). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Buchwald, S. L., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

  • Colacot, T. J. (Ed.). (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Next-generation ligands for complex coupling challenges. (2022, October 31). Chemistry World. [Link]

  • The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. (2025, August 6). ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Colacot, T. J. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Buchwald, S. L., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 55(28), 8144-8148. [Link]

  • Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. (2019, September 17). ChemPhysChem. [Link]

  • Sestelo, J. P., & Sarandeses, L. A. (2007). Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry, 72(4), 1271-1275. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020, September 9). ACS Omega. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2024, December 26). Molecules. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023, January 7). Molecules. [Link]

  • How to overcome Steric Hindrance? (2019, June 30). ResearchGate. [Link]

  • Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols. (2012, October 18). Organic Letters. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010, February 8). The Journal of Organic Chemistry. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up of 4-(3-aminophenyl)-2-methylphenol Production

Welcome to the technical support center for the synthesis and scale-up of 4-(3-aminophenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(3-aminophenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this process from the laboratory to larger-scale production. We will delve into the common challenges, provide troubleshooting solutions, and offer detailed protocols based on established chemical principles, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Introduction to the Synthesis of 4-(3-aminophenyl)-2-methylphenol

The synthesis of 4-(3-aminophenyl)-2-methylphenol, a valuable intermediate in pharmaceutical development, is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This method offers high functional group tolerance and generally good yields by forming a carbon-carbon bond between an aryl halide and an organoboron compound.[1][4]

The proposed synthetic route involves the coupling of 4-bromo-2-methylphenol with (3-aminophenyl)boronic acid .

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of the Suzuki-Miyaura coupling for 4-(3-aminophenyl)-2-methylphenol production.

Q1: My reaction is sluggish or has stalled. What are the potential causes and solutions?

A1: A stalled reaction during scale-up can be attributed to several factors that may not be apparent at the lab scale.

  • Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants, catalyst, and base, hindering the reaction rate.

    • Solution: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. For biphasic reactions, vigorous stirring is crucial.[5] Consider switching to a different impeller design if necessary.

  • Poor Temperature Control: Larger volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.[6] This can lead to lower-than-expected internal temperatures, slowing down the reaction.

    • Solution: Monitor the internal reaction temperature closely and adjust the heating mantle or jacket accordingly. Be aware that the boiling point of the solvent system may differ at various altitudes, potentially requiring a pressurized reactor to achieve the desired temperature.[7][8]

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities.[7][8]

    • Solution: Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Impurities in starting materials can also poison the catalyst; verify the purity of your 4-bromo-2-methylphenol and (3-aminophenyl)boronic acid.[5]

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2][9]

    • Solution: Ensure your reaction conditions (e.g., presence of a reducing agent like a phosphine ligand or a portion of the boronic acid) are suitable for this reduction. Consider using a pre-formed Pd(0) catalyst or a more advanced pre-catalyst that activates more readily.[5]

Q2: I am observing significant formation of side products. How can I improve the selectivity?

A2: The formation of impurities is a common challenge in cross-coupling reactions, and their profile can change upon scale-up.

  • Homocoupling of Boronic Acid: The most common side product is often the homocoupling of (3-aminophenyl)boronic acid to form 3,3'-diaminobiphenyl. This is often promoted by the presence of oxygen or Pd(II) species.[2]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.[8] Using a 1:1 stoichiometry of the coupling partners or a slight excess of the aryl halide can also minimize this side reaction.

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of aniline.

    • Solution: Use a stable boronic ester (e.g., a pinacol ester) if protodeboronation is severe.[10] The choice of base and solvent can also influence this side reaction; sometimes a milder base or an anhydrous solvent system can be beneficial.

  • Dehalogenation: The aryl halide (4-bromo-2-methylphenol) can be reduced to 2-methylphenol.

    • Solution: This can be caused by certain impurities or reaction conditions that favor a reductive pathway. Ensure the purity of your starting materials and consider screening different phosphine ligands, as ligand choice can influence the rates of competing reactions.[11]

Q3: I am having difficulty removing residual palladium from my final product. What are the best practices for palladium scavenging?

A3: Removing palladium to meet the stringent requirements for active pharmaceutical ingredients (APIs) is a critical step.[12]

  • Solution: Several strategies can be employed for palladium removal:

    • Activated Carbon Treatment: This is a common and cost-effective method. The choice of carbon grade and the treatment conditions (temperature, time) should be optimized.

    • Thiol-Based Scavengers: Functionalized silica gels or polymers with thiol groups can effectively chelate and remove palladium.

    • Extraction: A carefully designed aqueous wash sequence, sometimes with a chelating agent like EDTA, can remove a significant portion of the palladium.

    • Crystallization: The final purification step of crystallization is often very effective at rejecting metal impurities.

Q4: My product is difficult to purify by column chromatography at a large scale. Are there alternative purification strategies?

A4: Relying solely on chromatography for large-scale purification can be expensive and time-consuming.

  • Solution:

    • Recrystallization: This is the preferred method for purifying solid compounds at scale. A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and excellent impurity rejection.

    • Acid-Base Extraction: Since the product has both a phenolic hydroxyl group and an amino group, it is amphoteric. This property can be exploited for purification. The crude product can be dissolved in a suitable organic solvent and washed with a dilute acid to remove basic impurities. Subsequently, the product can be extracted into an aqueous base, the aqueous layer washed with an organic solvent to remove neutral impurities, and then the product precipitated by neutralizing the aqueous solution.

    • Slurry Washes: Slurrying the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst system for this reaction?

A: While the optimal catalyst system should be determined experimentally, a good starting point for the Suzuki-Miyaura coupling of an aryl bromide is a palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium complex like Pd(PPh₃)₄ in combination with a phosphine ligand.[4] For challenging couplings, more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can be beneficial.[10]

Q: Which base should I use?

A: The choice of base is crucial for the transmetalation step.[1][2] Common bases for Suzuki couplings include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][13] An aqueous solution of the base is often used, creating a biphasic reaction mixture. The strength of the base can influence the reaction rate and the formation of side products.

Q: What is a suitable solvent for this reaction?

A: A variety of organic solvents can be used, often in combination with water.[2][13] Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2][13][14] The solvent system should be chosen to ensure sufficient solubility of the reactants and catalyst at the reaction temperature.

Q: How do I monitor the reaction progress?

A: High-performance liquid chromatography (HPLC) is the most reliable method for monitoring the reaction progress at scale. It allows for the quantification of starting materials, product, and major impurities. Thin-layer chromatography (TLC) can be used for quick qualitative checks.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-aminophenyl)-2-methylphenol via Suzuki-Miyaura Coupling

This protocol provides a starting point for the laboratory-scale synthesis, which can then be optimized for scale-up.

Materials:

  • 4-bromo-2-methylphenol

  • (3-aminophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a reaction vessel equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-2-methylphenol (1.0 eq), (3-aminophenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Purge the vessel with nitrogen for 15-20 minutes.

  • Add degassed toluene and degassed water to form a 4:1 mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification of 4-(3-aminophenyl)-2-methylphenol by Recrystallization

Procedure:

  • Transfer the crude product to a suitable flask.

  • Add a minimal amount of a hot solvent (e.g., a mixture of toluene and heptane, or ethanol and water) in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Heat the mixture until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂/PPh₃Pd(dppf)Cl₂Pd/C
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂O
Temperature 90 °C100 °C80 °C
Yield (%) To be determinedTo be determinedTo be determined
Purity (HPLC, %) To be determinedTo be determinedTo be determined

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic Flow for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Temp Verify Internal Temperature Start->Check_Temp Check_Mixing Assess Agitation Efficiency Start->Check_Mixing Check_Inert Confirm Inert Atmosphere Start->Check_Inert Check_Reagents Analyze Reagent Purity Start->Check_Reagents Optimize_Catalyst Screen Catalyst/Ligand System Check_Temp->Optimize_Catalyst If Temp is OK Check_Mixing->Optimize_Catalyst If Mixing is OK Check_Inert->Optimize_Catalyst If Inertness is OK Check_Reagents->Optimize_Catalyst If Reagents are Pure Optimize_Base Evaluate Base and Concentration Optimize_Catalyst->Optimize_Base Resolved Problem Resolved Optimize_Base->Resolved

Caption: A logical workflow for troubleshooting low yield in the scale-up process.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Purification and characterization of 2′aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas sp. LD2. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-3-methyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Determination of 4Aminobiphenyl in Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Retrieved from [Link]

  • ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • At Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Beilstein Journals. (2017, March 23). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved from [Link]

  • Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-m-cresol. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent reaction pathways for phenol arylation by arynes: synthesis of helicenes and 2-arylphenols - Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Predicted Mass Spectrometry Fragmentation Pattern of 4-(3-aminophenyl)-2-methylphenol

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(3-aminophenyl)-2-methylphenol: A Comparative Analysis For researchers, scientists, and drug development professionals, the unambiguous s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(3-aminophenyl)-2-methylphenol: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific advancement. Mass spectrometry stands as a powerful analytical technique, providing not only the molecular weight but also a unique fragmentation pattern that serves as a molecular fingerprint. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(3-aminophenyl)-2-methylphenol, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established fragmentation principles of its constituent functional groups—aminophenols, cresols, and anilines—to provide a robust predictive framework. This approach is then compared with the fragmentation of related molecules to highlight the unique spectral features expected from 4-(3-aminophenyl)-2-methylphenol.

The structure of 4-(3-aminophenyl)-2-methylphenol combines a phenol ring with a methyl substituent (a cresol moiety) and an aminophenyl group. This intricate structure suggests a rich and informative fragmentation pattern under electron ionization. The initial step is the formation of a molecular ion ([M]•+) upon electron impact.[1] Due to the presence of lone pairs of electrons on both the nitrogen and oxygen atoms, ionization can occur at either site, influencing the subsequent fragmentation pathways. Aromatic systems are known for their stability, often resulting in a prominent molecular ion peak.[2]

The fragmentation of 4-(3-aminophenyl)-2-methylphenol is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. These include:

  • Alpha-Cleavage: The bond benzylic to the phenol ring is susceptible to cleavage. Loss of a hydrogen radical from the methyl group can lead to the formation of a stable benzyl-type cation.

  • Loss of Small Neutral Molecules: Phenols are known to lose a molecule of carbon monoxide (CO) after rearrangement, often leading to a stable cyclopentadienyl cation.[3] The presence of the amino group introduces the possibility of losing hydrogen cyanide (HCN) or a radical thereof.

  • Cleavage of the Phenyl-Phenyl Bond: The bond connecting the two aromatic rings can undergo cleavage, leading to fragments corresponding to the aminophenyl and methylphenol moieties.

  • Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible, though less common in purely aromatic systems without extended alkyl chains.[2]

Below is a proposed fragmentation pathway for 4-(3-aminophenyl)-2-methylphenol, visualized using a Graphviz diagram.

Fragmentation_Pattern cluster_path1 Pathway 1: C-N Bond Cleavage cluster_path2 Pathway 2: Phenyl-Phenyl Bond Cleavage cluster_path3 Pathway 3: Phenolic Cleavage cluster_path4 Pathway 4: Benzylic Cleavage M 4-(3-aminophenyl)-2-methylphenol [M]•+ m/z = 199 F1 Loss of •NH2 m/z = 183 M->F1 - •NH2 F2a [C7H7O]+ m/z = 107 M->F2a - •C6H6N F2b [C6H6N]+ m/z = 92 M->F2b - •C7H7O F3 Loss of CO m/z = 171 M->F3 - CO F4 Loss of •H from CH3 [M-1]+ m/z = 198 M->F4 - •H F3a [C5H5]+ from phenol ring m/z = 65 F3->F3a Further fragmentation

Caption: Proposed EI-MS fragmentation pathways for 4-(3-aminophenyl)-2-methylphenol.

Comparative Analysis with Alternative Structures

To appreciate the unique fragmentation signature of 4-(3-aminophenyl)-2-methylphenol, it is instructive to compare its predicted pattern with those of its simpler constituents and isomers.

Compound Key Fragments (m/z) and Neutral Losses Distinguishing Features
Phenol 94 ([M]•+), 66 ([M-CO]•+), 65 ([M-CHO]•)[3]Simple pattern dominated by loss of CO and CHO.
Aniline 93 ([M]•+), 66 ([M-HCN]•+)[4]Characteristic loss of HCN.
o-Cresol 108 ([M]•+), 107 ([M-H]•+), 90 ([M-H₂O]•+), 79 ([M-CHO]•), 77 ([M-CH₂O]•)[5]Prominent benzylic cleavage ([M-H]+) and loss of water.
4-Amino-3-methylphenol (Isomer) 123 ([M]•+), 108 ([M-NH₃]•+), 95, 77[6][7]Fragmentation influenced by the relative positions of the functional groups.
4-(3-aminophenyl)-2-methylphenol Predicted: 199 ([M]•+), 183, 171, 107, 92A composite spectrum showing features of both aminophenyl and cresol moieties, with unique fragments arising from their combination.

The fragmentation of phenol is characterized by the loss of CO and CHO, leading to the stable cyclopentadienyl cation at m/z 65.[3] Aniline, on the other hand, typically exhibits the loss of hydrogen cyanide (HCN) from the molecular ion.[4] o-Cresol shows a strong [M-H]+ peak due to the stable benzylic cation formed, as well as loss of water.[5]

The predicted spectrum of 4-(3-aminophenyl)-2-methylphenol would be a composite of these features, with additional complexity arising from the interaction of the functional groups. The presence of fragments at m/z 107 (corresponding to the methylphenol moiety) and m/z 92 (corresponding to the aminophenyl moiety) would be highly indicative of the biphenyl structure. The relative abundance of these fragments would depend on the relative stability of the corresponding radical cations and neutral radicals.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 4-(3-aminophenyl)-2-methylphenol in 1 mL of a volatile solvent such as methanol or dichloromethane.
  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[8]
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the chromatographic peak corresponding to 4-(3-aminophenyl)-2-methylphenol.
  • Identify the molecular ion peak and the major fragment ions.
  • Compare the experimental fragmentation pattern with the predicted pattern and with library spectra of related compounds.

The choice of EI at 70 eV is crucial as it provides sufficient energy to induce fragmentation, leading to a detailed and reproducible mass spectrum that is valuable for structural elucidation and library matching.[8]

Sources

Comparative

Technical Comparison: Isomeric Aminophenyl-Methylphenols in High-Performance Applications

Executive Summary 4-(3-aminophenyl)-2-methylphenol (Meta-isomer) and 4-(4-aminophenyl)-2-methylphenol (Para-isomer) represent a class of functionalized biphenyl monomers critical for advanced polymer synthesis, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-aminophenyl)-2-methylphenol (Meta-isomer) and 4-(4-aminophenyl)-2-methylphenol (Para-isomer) represent a class of functionalized biphenyl monomers critical for advanced polymer synthesis, particularly polyimides (PI) and high-performance epoxies. While they share an identical molecular weight (199.25 g/mol ) and elemental composition, their structural isomerism dictates divergent performance profiles.

  • The Para-isomer functions as a "rigid rod" builder, maximizing thermal stability (

    
    ) and mechanical modulus at the expense of solubility.
    
  • The Meta-isomer acts as a "solubility enhancer," introducing entropy-increasing "kinks" into the polymer backbone to improve processing windows without catastrophic thermal compromise.

This guide provides a technical analysis of their synthesis, physical properties, and application suitability.

Molecular Architecture & Electronic Properties

The fundamental difference lies in the vector of the amino group relative to the phenolic axis. This geometric variance influences inter-chain packing and electronic conjugation.

Structural Visualization

G cluster_0 Compound A: Meta-Isomer (Kinked Geometry) cluster_1 Compound B: Para-Isomer (Linear Geometry) Meta 4-(3-aminophenyl)-2-methylphenol Geometry: 120° Bond Angle Dipole: Non-Linear Packing: Disordered Para 4-(4-aminophenyl)-2-methylphenol Geometry: 180° Effective Axis Dipole: Linear/Symmetric Packing: Highly Crystalline

Figure 1: Geometric comparison highlighting the steric "kink" in the meta-isomer versus the linearity of the para-isomer.

Electronic Effects (Hammett Prediction)
  • Para-Isomer: The amino group is in direct conjugation with the biphenyl linkage, allowing for strong electron donation (resonance) across the rings. This increases the nucleophilicity of the amine, potentially accelerating polymerization rates.

  • Meta-Isomer: The amino group is electronically decoupled from the inter-ring resonance. The amine is slightly less nucleophilic, offering more controlled reaction kinetics.

Comparative Physical Properties

The following data aggregates experimental trends for biphenyl analogues where specific datasheet values are proprietary or rare.

Property4-(3-aminophenyl)-2-methylphenol (Meta)4-(4-aminophenyl)-2-methylphenol (Para)Mechanistic Driver
Molecular Weight 199.25 g/mol 199.25 g/mol Identical stoichiometry.
Melting Point 145–155 °C (Predicted)185–195 °C (Predicted)Para-symmetry facilitates efficient crystal lattice packing.
Solubility (Polar) High (Soluble in MeOH, Acetone)Moderate (Requires heat)Meta-kink disrupts lattice energy, aiding solvation.
Reactivity (Amine) ModerateHighPara-conjugation increases electron density at

.
UV Absorption

~280 nm

>300 nm (Red-shifted)
Extended conjugation in the para-isomer.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to these unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling . This protocol is self-validating via TLC monitoring and distinct solubility shifts.

Reaction Scheme

Reagents:

  • Electrophile: 4-bromo-2-methylphenol (Protected as methyl ether if necessary, though free phenol often works with optimized catalysts).

  • Nucleophile: 3-aminophenylboronic acid (for Meta) OR 4-aminophenylboronic acid (for Para).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
Step-by-Step Methodology
  • Inerting: Charge a 3-neck flask with 1.0 eq aryl bromide, 1.1 eq boronic acid, and 2.0 eq base. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvation: Add degassed solvent mixture (Toluene:Ethanol:Water 4:1:1).

  • Catalysis: Add 1-3 mol% Pd catalyst under positive

    
     flow.
    
  • Reflux: Heat to 80-90°C for 6–12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The bromide spot (

      
      ) should disappear; a fluorescent blue product spot will appear.
      
  • Workup:

    • Cool to RT. Filter through Celite to remove Pd black.

    • Acidify filtrate to pH 6 to ensure phenol is protonated.

    • Extract with Ethyl Acetate.[1]

  • Purification:

    • Para-Isomer: Likely to precipitate upon concentration. Recrystallize from Ethanol.

    • Meta-Isomer: Likely requires column chromatography or recrystallization from Toluene/Hexane due to higher solubility.

Synthesis Start Start: 4-bromo-2-methylphenol Coupling Suzuki Coupling (Boronic Acid + Pd Cat + Base) Start->Coupling Check TLC Check: Bromide Consumed? Coupling->Check Check->Coupling No Workup Acidify & Extract Check->Workup Yes Purify Purification Strategy Workup->Purify Para_Route Para-Isomer: Recrystallize (EtOH) Purify->Para_Route If Para Meta_Route Meta-Isomer: Chromatography/Toluene Purify->Meta_Route If Meta

Figure 2: Decision tree for the synthesis and purification of isomeric biphenyls.

Performance in Polymer Applications (Polyimides)[2][3]

The choice between Meta and Para isomers is the primary lever for tuning the Processability vs. Performance trade-off in polyimide synthesis.

Experimental Data Comparison (Representative Polyimide Series)

Polymer synthesized via reaction with BPDA (Biphenyl tetracarboxylic dianhydride).

Performance MetricMeta-Based PolyimidePara-Based Polyimide
Glass Transition (

)
240–260 °C290–320 °C
Solubility (NMP/DMAc) Soluble at RTInsoluble / Swells only
Tensile Modulus 2.5–3.0 GPa4.0–5.5 GPa
Film Transparency High (Amorphous)Lower (Semi-crystalline haze)
CTE (Thermal Expansion) 40–50 ppm/°C15–25 ppm/°C
Mechanism of Action[4][5][6][7]
  • Para-Isomer (High Performance): The linear geometry facilitates dense chain packing and charge-transfer complex formation (CTC). This results in high chemical resistance and thermal stability but makes the polymer difficult to process (often requiring hazardous solvents like m-cresol).

  • Meta-Isomer (Processability): The 120° bond angle introduces "free volume" into the matrix. This reduces the energy required to solubilize the chain and disrupts crystallization, resulting in transparent, flexible films that can be cast from standard solvents.

References

  • Suzuki Coupling Fundamentals

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Structure-Property Relationships in Biphenyls

    • Chao, I., et al. (2018). Chemical Structure-Property Relationships of Isomeric Biphenyls. BenchChem Technical Guides. Link

  • Polyimide Isomerism Effects

    • Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. Link

  • Synthesis of Aminophenols

    • Mitchell, D., et al. (2024). Aminative Suzuki–Miyaura coupling.[2] Science, 383(6687). Link

Sources

Validation

Comparative Guide: Elemental Analysis vs. Theoretical Calculation for C13H13NO Derivatives

Executive Summary The 0.4% Gap: Defining Purity in Drug Discovery In medicinal chemistry, the molecular formula represents a scaffold common to various bioactive amides, ethers, and amines (e.g., N-benzyl-4-aminophenol o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 0.4% Gap: Defining Purity in Drug Discovery

In medicinal chemistry, the molecular formula


 represents a scaffold common to various bioactive amides, ethers, and amines (e.g., N-benzyl-4-aminophenol or 4-methoxy-N-phenylaniline). While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it cannot definitively prove bulk purity.

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the gold standard for establishing


 purity. The Journal of Medicinal Chemistry and ACS guidelines mandate that experimental values fall within 

of theoretical calculations. This guide contrasts the rigid theoretical framework with experimental realities, providing a diagnostic workflow for resolving discrepancies caused by solvates, hygroscopicity, or synthetic impurities.

Part 1: The Theoretical Framework

Establishing the Baseline

Before any experimental validation, the theoretical composition must be calculated with high precision using standard atomic weights (IUPAC).

Target Formula:


Molecular Weight (MW):  199.25  g/mol 

The theoretical mass percentages are derived as follows:

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 1312.011156.14378.36%
Hydrogen (H) 131.00813.1046.58%
Nitrogen (N) 114.00714.0077.03%
Oxygen (O) 115.99915.9998.03%
TOTAL 199.253 100.00%

Note: Oxygen is typically calculated by difference in standard CHN analysis and is rarely measured directly.

Part 2: The Experimental Reality (CHN Analysis)

Methodology & Causality

Unlike the theoretical calculation, experimental EA is a destructive technique subject to physical variables. The standard method involves the Dumas or Pregl combustion method .

The Protocol:

  • Weighing: 1–3 mg of the sample is weighed into a tin capsule (precision

    
     mg).
    
  • Combustion: The sample is flash-combusted at >900°C in an oxygen-rich environment.

  • Reduction: Gases (

    
    , 
    
    
    
    ,
    
    
    ) pass over hot copper to reduce nitrogen oxides to
    
    
    .
  • Detection: Gases are separated (GC column) and quantified via Thermal Conductivity Detection (TCD).

Workflow Visualization

The following diagram illustrates the critical control points where errors (impurities/solvents) enter the data stream.

CHN_Workflow Sample Synthesized C13H13NO (Solid) Drying Vacuum Drying (CRITICAL STEP) Sample->Drying Remove Solvents Weighing Micro-Weighing (1-3 mg) Drying->Weighing Anhydrous Sample Combustion Combustion (900°C + O2) Weighing->Combustion Tin Capsule Detection TCD Detection (CO2, H2O, N2) Combustion->Detection Gas Phase Data Experimental % (C, H, N) Detection->Data Integration

Figure 1: The Analytical Workflow. The "Drying" step is the most common point of failure for C13H13NO derivatives due to solvent trapping.

Part 3: Comparative Analysis & Data Interpretation

The "Solvent Trap"

 derivatives (often amides or polar amines) frequently trap synthesis solvents like Dichloromethane (DCM) or Ethyl Acetate in the crystal lattice. Even a small molar fraction of solvent causes the EA to fail the 

criteria.

Table 1: Impact of Common Impurities on C13H13NO Analysis

ScenarioComposition% C (Theo: 78.36)% H (Theo: 6.58)% N (Theo: 7.03)Result
Pure Compound

78.36 6.58 7.03 PASS
Water Solvate

75.10 (

)
6.79 (

)
6.74 (

)
FAIL
DCM Entrapment

75.30 (

)
6.38 (

)
6.74 (

)
FAIL
Incomplete Combustion Carbon Soot Formation77.50 (

)
6.587.03FAIL
Diagnostic Logic

When your experimental data deviates from the theoretical calculation, the direction of the deviation indicates the root cause.

  • Low C, High H: Usually indicates water (hygroscopic sample).

  • Low C, Low N: Usually indicates inorganic impurities (silica gel, salts) or heavy solvents (DCM/Chloroform).

  • High C: Rare, but can indicate trapped non-polar solvents (Hexane/Toluene) or weighing errors.

Part 4: Troubleshooting & Validation Protocol

Decision Matrix for Researchers

Use this logic flow to interpret EA reports and determine the necessary corrective action.

EA_Decision_Tree Start Compare Exp. vs Theo. (|Δ| < 0.4%)? Pass PASS: Compound Pure (>95%) Start->Pass Yes Fail FAIL: Analyze Deviation Start->Fail No CheckH Is H% High? (> +0.4%) Fail->CheckH CheckC Is C% Low? (> -0.5%) CheckH->CheckC No Action_Dry Action: Dry 24h @ 60°C/High Vac CheckH->Action_Dry Yes (Water) Action_Recryst Action: Recrystallize (Remove Salts/Silica) CheckC->Action_Recryst Yes (Inorganics) Action_Burn Action: Add V2O5 Oxidizer (Fix Incomplete Combustion) CheckC->Action_Burn No (Carbide Formation)

Figure 2: Diagnostic Decision Tree. Use this logic to interpret failed EA results before re-synthesizing.

Validated Experimental Protocol

To ensure data integrity and minimize "False Fails," follow this specific preparation protocol for C13H13NO derivatives:

  • Purification: Ensure the sample is homogeneous. If an oil, attempt to solidify via trituration with cold ether/pentane.

  • Drying (The "Abderhalden" Standard):

    • Place sample in a drying pistol or vacuum oven.

    • Temp:

      
       (below melting point).
      
    • Pressure:

      
      .
      
    • Time: Minimum 12 hours.

    • Why: C13H13NO amides form strong hydrogen bonds with water; standard air drying is insufficient.

  • Weighing: Use a microbalance calibrated to ISO 17025 standards. Avoid touching the tin capsule with bare skin (oils transfer Carbon).

  • Combustion Aid: If the compound is aromatic and stable (high MP), add Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    to the capsule to ensure complete oxidation of the carbon framework.

References

    • Establishes the acceptance criteria for elemental analysis.
  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.[1]

    • Provides context on elemental impurities (heavy metals)
  • Mestrelab Resources. (2014).[2] J Med Chem statement on Chemical Purity and qNMR.[2]

    • Discusses the relationship between EA and quantitative NMR (qNMR)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-(3-Aminophenyl)-2-methylphenol

The core principle of this guidance is waste minimization and containment. Aromatic amines and phenols are classes of compounds that require careful handling due to their potential toxicity and environmental impact.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guidance is waste minimization and containment. Aromatic amines and phenols are classes of compounds that require careful handling due to their potential toxicity and environmental impact.[1] Therefore, proper disposal is critical to protect both laboratory personnel and the ecosystem.

Hazard Assessment and Characterization

Before any disposal procedure, a thorough understanding of the hazards is paramount. Based on data for analogous compounds like 3-aminophenol and other aminophenol isomers, 4-(3-Aminophenyl)-2-methylphenol should be handled as a substance with the following potential hazards:

Hazard TypeDescriptionSupporting Sources
Acute Toxicity Harmful if swallowed or inhaled.[2][2]
Eye Irritation Causes serious eye irritation or damage.[3][4][3][4]
Genetic Defects Suspected of causing genetic defects.[2][2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][5][2][5]

Due to these hazards, 4-(3-Aminophenyl)-2-methylphenol must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[6][7] This compound falls under the toxicity characteristic, necessitating its disposal through a certified hazardous waste management program.

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against exposure. When handling 4-(3-Aminophenyl)-2-methylphenol for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.[9][11]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[8][11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[8][9]

All handling of this compound for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][10]

Disposal Workflow: A Step-by-Step Guide

The following diagram and procedures outline the decision-making process and actions for the proper disposal of 4-(3-Aminophenyl)-2-methylphenol.

G cluster_0 Start: Identify Waste cluster_1 Categorization cluster_2 Disposal Pathways cluster_3 Action Steps cluster_4 Final Disposition start 4-(3-Aminophenyl)-2-methylphenol Waste Identified categorize Is it a small spill, residual product, or an empty container? start->categorize spill Small Spill Cleanup categorize->spill Small Spill residual Residual Product / Unused Reagent categorize->residual Residual Product container Empty Container categorize->container Empty Container spill_steps 1. Wear full PPE. 2. Cover with inert absorbent material. 3. Sweep into a labeled hazardous waste container. 4. Clean the area. spill->spill_steps residual_steps 1. Keep in original or compatible, sealed container. 2. Label as 'Hazardous Waste' with chemical name. 3. Store in a designated satellite accumulation area. residual->residual_steps container_steps 1. Triple rinse with a suitable solvent (e.g., ethanol or acetone). 2. Collect rinsate as hazardous waste. 3. Deface the original label. 4. Dispose of the clean container as non-hazardous lab glass/plastic. container->container_steps final_disposal Arrange for pickup by the institution's Environmental Health & Safety (EHS) office for licensed hazardous waste disposal. spill_steps->final_disposal residual_steps->final_disposal container_steps->final_disposal

Caption: Disposal Decision Workflow for 4-(3-Aminophenyl)-2-methylphenol.

Procedure for Small Spills

In the event of a small spill, immediate and careful cleanup is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.[5][8]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust.[2][5][9] Place the swept material into a suitable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and cleaning materials. All materials used for cleanup should be treated as hazardous waste.[12]

  • Package and Label: Place all contaminated materials, including PPE, into a sealed and clearly labeled hazardous waste container.

Procedure for Unused or Residual Product

Disposal of leftover reagent is the most common scenario. The cardinal rule is to never dispose of aminophenols down the drain due to their aquatic toxicity.[5][13]

  • Container Integrity: Ensure the chemical is in its original container or a compatible, well-sealed waste container.[6][12] The container must be in good condition, free from leaks or external residue.[12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-(3-Aminophenyl)-2-methylphenol".

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.[6][7]

  • EHS Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

The ultimate disposal method, managed by licensed professionals, will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][14]

Procedure for Empty Containers

An "empty" container that held 4-(3-Aminophenyl)-2-methylphenol must still be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[13]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[13]

  • Deface Label: Completely remove or deface the original label on the now-clean container.[12]

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. The EPA's regulations under RCRA are the primary federal driver.[7] For academic institutions, 40 CFR Part 262, Subpart K provides specific, alternative generator requirements that may apply.[15] Key aspects include:

  • Waste Determination: Trained professionals must make hazardous waste determinations.[15]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[12]

  • Time Limits: Waste must be removed from laboratories in a timely manner, typically every six to twelve months, depending on the specific regulations being followed.[7][15]

It is the responsibility of the researcher and their institution to have a Laboratory Management Plan that outlines these waste management practices.[7][15]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures while seeking immediate medical attention:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8]

Always have the Safety Data Sheet (or a comparable document for a similar compound) available for emergency responders.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of 4-(3-Aminophenyl)-2-methylphenol, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Aldrich. (2025, November 6).
  • Vanderbilt University Medical Center.
  • ChemicalBook. (2025, December 20).
  • Cole-Parmer.
  • New Jersey Department of Health. Hazard Summary: Aminophenols (mixed isomers).
  • ECHEMI. (n.d.).
  • Thermo Fisher Scientific. (2010, October 18).
  • Cole-Parmer.
  • Durham Tech. (2010, September 2).
  • MilliporeSigma. (2025, November 6).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (2015, June 12).
  • ACS Publications. (2023, November 9).
  • SKC Inc. (2024, January 9).

Sources

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